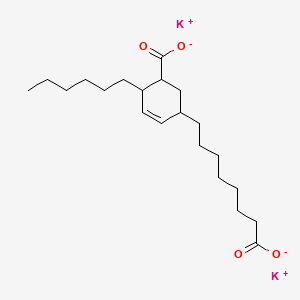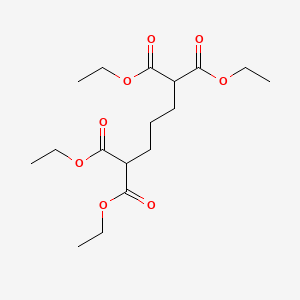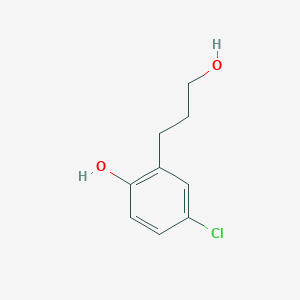
4-Chloro-2-(3-hydroxypropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-hydroxypropyl)phenol is an organic compound that belongs to the class of phenols It features a chloro substituent at the 4-position and a hydroxypropyl group at the 2-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with 3-chloropropanol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-hydroxypropyl is coupled with 4-chlorophenol in the presence of a palladium catalyst. This method offers mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(3-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-(3-Hydroxypropyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3-hydroxypropyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3-hydroxypropyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro substituent can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(3-hydroxypropyl)phenol: Unique due to the presence of both chloro and hydroxypropyl groups.
4-Chloro-2-(3-hydroxypropyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.
4-Chloro-2-(3-hydroxypropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
The presence of both chloro and hydroxypropyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
33567-64-5 |
|---|---|
Fórmula molecular |
C9H11ClO2 |
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
4-chloro-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h3-4,6,11-12H,1-2,5H2 |
Clave InChI |
UPMQABMXFIXTKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



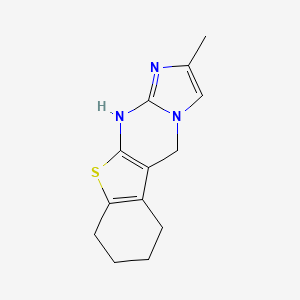

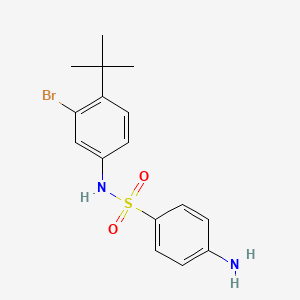
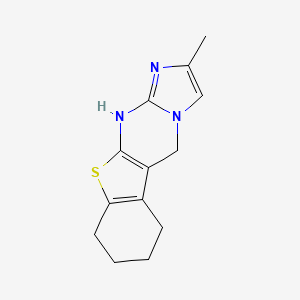
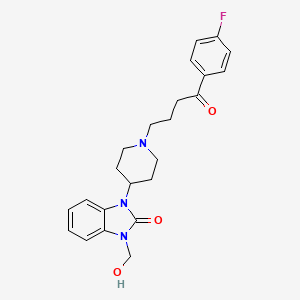
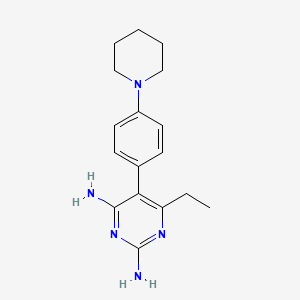

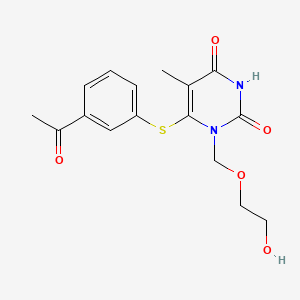
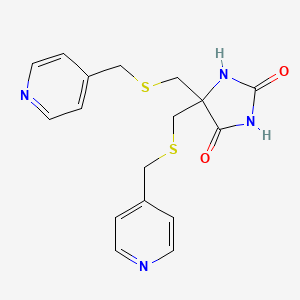
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

